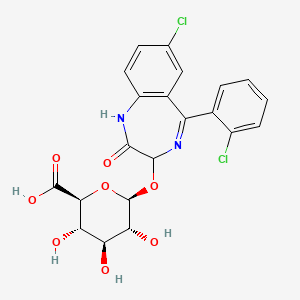

Lorazepam glucuronide

Vue d'ensemble

Description

Lorazepam glucuronide is a metabolite of lorazepam, a widely used benzodiazepine. Lorazepam is primarily used for its anxiolytic, sedative, and anticonvulsant properties. The metabolism of lorazepam involves conjugation with glucuronic acid, resulting in the formation of this compound, which is then excreted in the urine. This metabolite is pharmacologically inactive and serves as a key marker in drug metabolism studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of lorazepam glucuronide involves the enzymatic conjugation of lorazepam with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which facilitates the transfer of glucuronic acid from UDP-glucuronic acid to lorazepam. The reaction typically occurs in the liver and involves human liver microsomes .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotransformation processes using recombinant enzymes. The use of genetically modified β-glucuronidase enzymes has been shown to efficiently hydrolyze glucuronide conjugates, allowing for the large-scale production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Lorazepam glucuronide primarily undergoes hydrolysis reactions. The hydrolysis of this compound can be catalyzed by β-glucuronidase, resulting in the release of free lorazepam and glucuronic acid .

Common Reagents and Conditions:

Enzymatic Hydrolysis: β-glucuronidase is commonly used to hydrolyze this compound.

Chemical Hydrolysis: Acidic or basic conditions can also be used to hydrolyze this compound, although enzymatic hydrolysis is preferred due to its specificity and efficiency.

Major Products: The major products of the hydrolysis of this compound are free lorazepam and glucuronic acid .

Applications De Recherche Scientifique

Pharmacokinetics of Lorazepam and Its Metabolite

Lorazepam is well-absorbed with a bioavailability of approximately 90%, reaching peak plasma concentrations within two hours after oral administration. It undergoes extensive metabolism, primarily through direct glucuronidation in the liver, resulting in the formation of lorazepam glucuronide, which is pharmacologically inactive . This metabolic pathway allows lorazepam to be safely administered even to patients with hepatic dysfunction, as it bypasses the cytochrome P450 system .

Table 1: Pharmacokinetic Parameters of Lorazepam

| Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Peak Concentration Time | 2 hours |

| Elimination Half-life | 14±5 hours |

| Volume of Distribution | 1.3 L/kg |

| Clearance | 1.1±0.4 mL/min/kg |

Detection Methods and Clinical Implications

The detection of this compound is significant in clinical toxicology and pharmacology. Recent advancements in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have improved the sensitivity and specificity for detecting this metabolite in various biological matrices, including urine and fingerprints.

Case Study: Detection in Urine Samples

A study highlighted that this compound was detected in urine samples using LC-MS/MS, where it served as a critical marker for compliance monitoring in patients prescribed lorazepam. The study demonstrated that immunoassay tests often failed to detect lorazepam due to its metabolite's presence, leading to false negatives . This emphasizes the importance of using mass spectrometry for accurate detection.

Table 2: Comparison of Detection Methods for Lorazepam

| Method | Sensitivity Level | Application |

|---|---|---|

| Immunoassay | Variable | Initial screening |

| Liquid Chromatography-MS | High | Confirmatory testing |

Research Applications

This compound has been utilized in various research contexts:

- Analytical Toxicology : Its detection in fingerprints has opened new avenues for non-invasive drug testing, providing a novel approach to monitoring drug use over time .

- Pharmacokinetic Studies : Research has shown that this compound appears in blood shortly after administration and is excreted predominantly in urine, accounting for approximately 69% of the administered dose . This data can inform dosing regimens and therapeutic monitoring.

- Clinical Trials : In studies assessing the efficacy of benzodiazepines, understanding the pharmacokinetics of this compound helps researchers evaluate drug interactions and patient responses more accurately.

Mécanisme D'action

Lorazepam glucuronide is similar to other glucuronide conjugates of benzodiazepines, such as oxazepam glucuronide and temazepam glucuronide. These compounds share similar metabolic pathways and are excreted as inactive metabolites. this compound is unique in its specific formation from lorazepam and its use as a marker in pharmacokinetic studies .

Comparaison Avec Des Composés Similaires

- Oxazepam glucuronide

- Temazepam glucuronide

- Diazepam glucuronide

Lorazepam glucuronide stands out due to its specific formation from lorazepam and its role in studying the pharmacokinetics and metabolism of lorazepam .

Activité Biologique

Lorazepam glucuronide is the primary metabolic product of lorazepam, a widely used benzodiazepine for the treatment of anxiety and insomnia. Understanding the biological activity of this compound is crucial for evaluating its pharmacokinetics, efficacy, and potential clinical implications. This article will detail the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Overview of Lorazepam and Its Metabolism

Lorazepam (chemical structure: C15H10ClN3O3) is primarily metabolized in the liver through glucuronidation, a process where glucuronic acid is conjugated to the drug, forming this compound. This metabolite is considered pharmacologically inactive but plays a significant role in the drug's elimination from the body.

Key Metabolic Pathways

- Enzymatic Pathways : Lorazepam is predominantly metabolized by UDP-glucuronosyltransferases (UGTs), particularly UGT2B4, UGT2B7, and UGT2B15. The glucuronidation process occurs mainly at the 3-hydroxy group of lorazepam .

- Pharmacokinetics : Following administration, this compound appears in plasma within hours, reaching peak concentrations that parallel those of the parent drug. Approximately 69% of a lorazepam dose is recovered as its glucuronide in urine .

Pharmacokinetic Parameters

The pharmacokinetics of lorazepam and its glucuronide are summarized in Table 1.

| Parameter | Lorazepam | This compound |

|---|---|---|

| Half-life | 13.2 hours | ~18 hours |

| Volume of Distribution | 0.84 L/kg | Not specified |

| Total Clearance | 55.3 mL/min | Not specified |

| Urinary Excretion | 69% as glucuronide | Major metabolite |

| Protein Binding | ~85% | Not specified |

Table 1: Comparison of pharmacokinetic parameters for lorazepam and its glucuronide metabolite.

Case Studies

- Human Pharmacokinetics : In a study involving healthy male volunteers who received intravenous lorazepam, plasma concentrations were monitored over 48 hours. The results indicated that this compound levels peaked at approximately 6 hours post-administration, demonstrating a clear correlation with the elimination profile of lorazepam .

- Animal Studies : Research conducted on domestic cats revealed that after oral administration of lorazepam, approximately 29% of the dose was excreted as this compound within three days. This study highlighted the efficiency of glucuronidation in feline metabolism .

Lack of CNS Activity

This compound has been shown to lack central nervous system (CNS) activity in animal models. This indicates that while it plays a crucial role in drug clearance, it does not contribute to the therapeutic effects associated with lorazepam itself .

Drug Interactions

Research has identified potential drug-drug interactions involving this compound. For instance, certain medications like ketoconazole may inhibit the clearance of lorazepam by affecting its metabolism . Understanding these interactions is vital for clinicians when prescribing benzodiazepines to patients on multiple medications.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2O8/c22-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)23)25-19(18(29)24-12)33-21-16(28)14(26)15(27)17(32-21)20(30)31/h1-7,14-17,19,21,26-28H,(H,24,29)(H,30,31)/t14-,15-,16+,17-,19?,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOJSSFCRQKNKN-IFBJMGMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954442 | |

| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lorazepam glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32781-79-6 | |

| Record name | Lorazepam glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32781-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorazepam glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032781796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lorazepam glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORAZEPAM GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0G8I56129 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lorazepam glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041917 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.